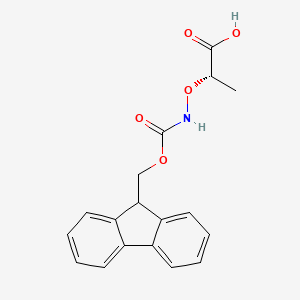

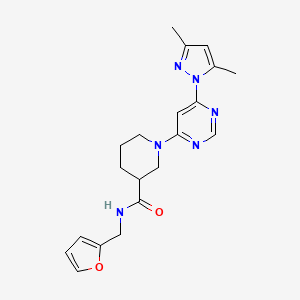

![molecular formula C9H13N3 B2369066 N,N-二甲基-5H,6H,7H-环戊[d]嘧啶-4-胺 CAS No. 1863319-16-7](/img/structure/B2369066.png)

N,N-二甲基-5H,6H,7H-环戊[d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

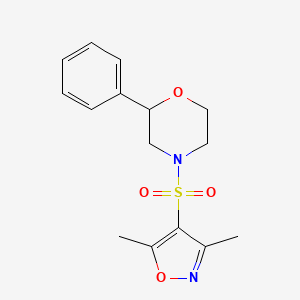

The molecular formula of “N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” is C7H9N3. The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da . The systematic name is 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 312.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.3±3.0 kJ/mol and the flash point is 168.2±15.1 °C. The index of refraction is 1.644 and the molar refractivity is 38.8±0.3 cm3. It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .科学研究应用

Synthesis Methods

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be synthesized through various routes. One approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using NH4OAc. This method allows access to pyrimido[4,5-d]pyrimidines with diverse substituents at positions 2 and 7 .

a. Anticancer Properties: Studies suggest that N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine derivatives exhibit promising anticancer activity. They may interfere with cell proliferation, apoptosis, and tumor growth .

b. Antimicrobial Activity: Certain analogs of this compound have demonstrated antimicrobial effects. They could be potential candidates for novel antibiotics or antifungal agents.

c. Anti-inflammatory Potential: Researchers have investigated the anti-inflammatory properties of these compounds. They may modulate inflammatory pathways and hold promise for treating inflammatory diseases.

d. Neuroprotective Effects: Preliminary studies indicate that N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine derivatives might protect neurons and mitigate neurodegenerative conditions.

e. Enzyme Inhibition: Some derivatives exhibit enzyme inhibitory activity. For instance, they may inhibit kinases or other enzymes involved in disease pathways.

Future Prospects

As researchers continue to explore this compound, its potential applications may expand. Collaborations between synthetic organic chemists and medicinal chemists can lead to novel derivatives with enhanced biological properties.

属性

IUPAC Name |

N,N-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(2)9-7-4-3-5-8(7)10-6-11-9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEHKHSVHGXTFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

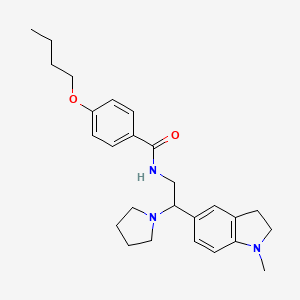

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

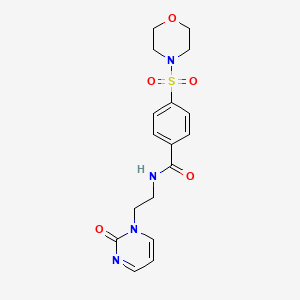

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)

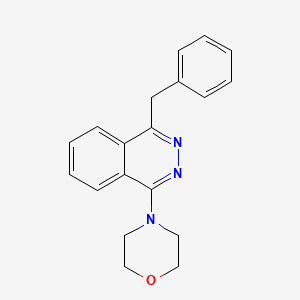

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)

![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)